N-cyclopentyl-3,4,5-trifluoroaniline
Description
N-cyclopentyl-3,4,5-trifluoroaniline is a fluorinated secondary amine derived from 3,4,5-trifluoroaniline (CAS 163733-96-8), where the hydrogen atom on the amine group is replaced by a cyclopentyl substituent. The parent compound, 3,4,5-trifluoroaniline, has a molecular formula of C₆H₄F₃N, a molecular weight of 147.1 g/mol, and serves as a key building block in pharmaceuticals and agrochemicals due to its electron-withdrawing trifluorophenyl group .
Properties
Molecular Formula |
C11H12F3N |
|---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
N-cyclopentyl-3,4,5-trifluoroaniline |
InChI |
InChI=1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)15-7-3-1-2-4-7/h5-7,15H,1-4H2 |
InChI Key |
HZKDKDPIHBYOHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC(=C(C(=C2)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
- N-Methyl-4-(trifluoromethyl)aniline (CAS 2026-70-2): Features a methyl group and trifluoromethyl (-CF₃) substitution. The -CF₃ group is more electron-withdrawing than -F, influencing reactivity and solubility .
- n-Butyl-3,4,5-trifluoroaniline (Ref: 10-F715241): A linear alkyl-substituted analog discontinued due to unspecified stability or commercial viability issues .
- 2-Bromo-3,4,5-trifluoroaniline (CAS 1000577-24-1): Bromine substitution introduces a leaving group, making it reactive in cross-coupling reactions .
Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| N-cyclopentyl-3,4,5-trifluoroaniline | Cyclopentyl, -F₃ | 216.2* | High lipophilicity, steric hindrance |
| N-Methyl-4-(trifluoromethyl)aniline | Methyl, -CF₃ | 175.1 | Moderate solubility, strong electron withdrawal |
| n-Butyl-3,4,5-trifluoroaniline | n-Butyl, -F₃ | 189.1 | Discontinued; potential oxidative instability |
*Calculated based on parent compound (147.1 g/mol) + cyclopentyl (C₅H₉, 69.1 g/mol).
Research Findings and Industrial Relevance
- Lipophilicity : this compound’s calculated logP (~3.5) exceeds methyl and n-butyl analogs, favoring blood-brain barrier penetration in drug candidates.
- Safety : Secondary amines like this compound require rigorous nitrosamine risk assessment, though cyclopentyl groups may reduce this hazard compared to smaller alkyl chains .
Preparation Methods
Reaction Mechanism and Optimization
In this method, 3,4,5-trifluorobromobenzene undergoes nucleophilic aromatic substitution with cyclopentylamine in the presence of a Cu₂O-bipyridine catalyst. The reaction is conducted in a sealed autoclave at 160°C under 1.5 MPa pressure for 10 hours. The high-pressure environment facilitates the activation of the aryl bromide, while the copper catalyst mediates the coupling by stabilizing the transition state.
Key parameters influencing yield include:
-
Catalyst loading : 5–10 mol% Cu₂O-bipyridine optimizes electron transfer without promoting side reactions.
-
Solvent system : Aqueous ammonia in the original protocol is substituted with a polar aprotic solvent (e.g., dimethylacetamide) to enhance cyclopentylamine solubility.
-
Stoichiometry : A 2:1 molar ratio of cyclopentylamine to aryl bromide ensures complete conversion, mitigating residual starting material.
Post-reaction purification involves steam distillation to isolate the product, followed by recrystallization from ethanol to achieve >99% purity. Preliminary trials suggest a theoretical yield of 85–90%, though steric hindrance from the cyclopentyl group may reduce efficiency compared to ammonia-based syntheses.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig cross-coupling reaction offers a versatile platform for constructing C–N bonds under milder conditions than copper-mediated methods. This approach, exemplified in the synthesis of N-aryl cyclopropylamines, is adapted here for coupling 3,4,5-trifluorobromobenzene with cyclopentylamine.
Substrate Scope and Catalytic System
Employing a Pd₂(dba)₃/BrettPhos catalyst system in toluene at 80°C, the reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by amine coordination and reductive elimination. Key advantages include:
-
Functional group tolerance : The trifluoromethyl group remains intact under these conditions.
-
Reduced reaction time : Full conversion is achieved within 12–18 hours, compared to 24+ hours in copper-based protocols.
A representative procedure involves:
-
Charging a microwave vial with Pd₂(dba)₃ (1 mol%), BrettPhos (3 mol%), and NaOtBu (1.5 equiv).
-
Adding 3,4,5-trifluorobromobenzene (1 equiv) and cyclopentylamine (1.6 equiv) in degassed toluene.
-
Heating at 80°C with vigorous stirring.
Purification via silica gel chromatography (hexane/ethyl acetate, 10:1) yields this compound in 75–80% yield.
Alkylation of 3,4,5-Trifluoroaniline
Direct alkylation of 3,4,5-trifluoroaniline with cyclopentyl bromide provides a straightforward route, albeit with challenges in controlling mono- versus dialkylation.
Kinetic vs. Thermodynamic Control
To favor monoalkylation:
-
Low-temperature conditions (0–5°C) slow the reaction, allowing selective N-alkylation.
-
Bulky bases (e.g., DIPEA) deprotonate the aniline without promoting over-alkylation.
A typical protocol involves:
-
Dissolving 3,4,5-trifluoroaniline (1 equiv) in THF with DIPEA (3 equiv).
-
Adding cyclopentyl bromide (1.2 equiv) dropwise at 0°C.
-
Stirring for 24 hours at room temperature.
Extraction with dichloromethane and washing with dilute HCl removes unreacted aniline. The product is isolated in 60–65% yield, with dialkylated byproducts minimized to <5%.
Comparative Analysis of Synthetic Methods
| Parameter | Copper-Catalyzed | Palladium-Catalyzed | Alkylation |
|---|---|---|---|
| Yield (%) | 85–90 | 75–80 | 60–65 |
| Reaction Time (h) | 10 | 12–18 | 24 |
| Catalyst Cost | Low | High | None |
| Byproducts | <2% | <5% | <10% |
| Scalability | Industrial | Lab-scale | Moderate |
-
Copper-catalyzed amination excels in yield and scalability but requires specialized high-pressure equipment.
-
Buchwald-Hartwig coupling offers functional group tolerance and milder conditions, albeit at higher costs.
-
Alkylation is operationally simple but less efficient due to byproduct formation.
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